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Compound of Interest

Compound Name: N-Allyl-4-chloroaniline

Cat. No.: B079950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR)

spectral data for N-Allyl-4-chloroaniline, a key intermediate in the synthesis of various

bioactive molecules. This document outlines predicted spectral data, detailed experimental

protocols for data acquisition, and a logical workflow for its synthesis.

Predicted ¹³C NMR Spectral Data
While a publicly available, fully assigned ¹³C NMR spectrum for N-Allyl-4-chloroaniline is not

readily available, the chemical shifts can be reliably predicted based on the known spectral

data of 4-chloroaniline and the substituent effects of an N-allyl group. The predicted data,

based on analysis of related compounds, is presented in Table 1.

The ¹³C NMR spectrum of 4-chloroaniline serves as a baseline. In deuterated chloroform

(CDCl₃), the aromatic carbons of 4-chloroaniline exhibit signals at approximately 145.17 ppm

(C-1, carbon bearing the amino group), 116.59 ppm (C-2 and C-6, ortho to the amino group),

129.42 ppm (C-3 and C-5, meta to the amino group), and 123.51 ppm (C-4, carbon bearing the

chlorine atom)[1]. The introduction of an allyl group on the nitrogen atom will induce shifts in

these signals and introduce new signals corresponding to the allyl group carbons.

The N-allyl group is expected to cause a slight downfield shift for the ipso-carbon (C-1) and

minor shifts for the other aromatic carbons. The allyl group itself will display three distinct

signals: one for the methylene carbon adjacent to the nitrogen, and two for the vinyl carbons.
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Table 1: Predicted ¹³C NMR Chemical Shifts for N-Allyl-4-chloroaniline

Carbon Atom
Predicted Chemical Shift
(δ, ppm) in CDCl₃

Rationale for Prediction

C-1 (C-N) ~146-148

Downfield shift from 4-

chloroaniline (145.17 ppm) due

to N-alkylation.

C-2, C-6 ~113-115
Slight upfield shift compared to

4-chloroaniline (116.59 ppm).

C-3, C-5 ~129
Minimal change expected from

4-chloroaniline (129.42 ppm).

C-4 (C-Cl) ~124-126
Minor shift from 4-chloroaniline

(123.51 ppm).

C-1' (N-CH₂) ~46-48
Typical range for an N-allyl

methylene carbon.

C-2' (-CH=) ~134-136
Standard chemical shift for a

substituted vinyl carbon.

C-3' (=CH₂) ~117-119
Typical chemical shift for a

terminal vinyl carbon.

Experimental Protocol for ¹³C NMR Data Acquisition
The following is a detailed methodology for obtaining the ¹³C NMR spectrum of N-Allyl-4-
chloroaniline, based on standard practices for similar aromatic amines[1][2].

1. Sample Preparation:

Accurately weigh approximately 20-30 mg of purified N-Allyl-4-chloroaniline.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

2. NMR Spectrometer and Parameters:
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The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a

Bruker Avance spectrometer, operating at a ¹³C frequency of 100 MHz or higher.

A standard 5 mm broadband probe is suitable for this analysis.

The sample temperature should be maintained at 298 K (25 °C).

3. Data Acquisition Parameters:

Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker

instrument) should be used.

Spectral Width: A spectral width of approximately 200-250 ppm is appropriate to cover the

expected chemical shift range.

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

Relaxation Delay: A relaxation delay of 2-5 seconds should be employed to ensure full

relaxation of the carbon nuclei, particularly the quaternary carbons.

Number of Scans: Depending on the sample concentration and spectrometer sensitivity, 128

to 1024 scans are typically averaged to obtain a good signal-to-noise ratio.

Proton Decoupling: Broadband proton decoupling (e.g., WALTZ-16) should be applied during

the acquisition to simplify the spectrum to single lines for each carbon.

4. Data Processing:

The acquired Free Induction Decay (FID) should be Fourier transformed after applying an

exponential line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

The resulting spectrum should be phased and baseline corrected.

The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ = 77.16

ppm) or the internal TMS standard (δ = 0.00 ppm).

Synthesis Workflow of N-Allyl-4-chloroaniline
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The synthesis of N-Allyl-4-chloroaniline is typically achieved through a nucleophilic

substitution reaction between 4-chloroaniline and an allyl halide, such as allyl bromide, in the

presence of a base. The logical workflow for this synthesis is depicted below.
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Caption: Synthesis workflow for N-Allyl-4-chloroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b079950#c-nmr-spectral-data-for-n-allyl-4-
chloroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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